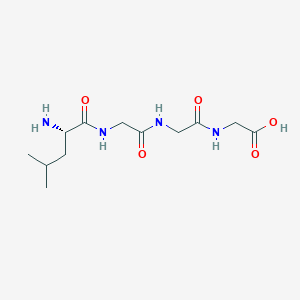
Leucyl-glycyl-glycyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leucyl-glycyl-glycyl-glycine (LGGG) is a tetrapeptide, which is composed of four amino acids, namely leucine, glycine, glycine, and glycine. LGGG has been widely studied for its potential applications in various fields, including the food industry, medical science, and biotechnology.
科学的研究の応用
Leucyl-glycyl-glycyl-glycine has been extensively studied for its potential applications in various fields. In the food industry, Leucyl-glycyl-glycyl-glycine has been shown to possess antioxidant and antimicrobial properties, making it a potential food preservative. In medical science, Leucyl-glycyl-glycyl-glycine has been studied for its potential use in drug delivery systems, as it can be used to target specific cells and tissues. Leucyl-glycyl-glycyl-glycine has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
作用機序
The mechanism of action of Leucyl-glycyl-glycyl-glycine is not fully understood. However, it is believed that Leucyl-glycyl-glycyl-glycine exerts its effects by interacting with specific receptors on the cell surface, which triggers a cascade of intracellular signaling pathways. Leucyl-glycyl-glycyl-glycine has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and differentiation.
生化学的および生理学的効果
Leucyl-glycyl-glycyl-glycine has been shown to possess various biochemical and physiological effects. In vitro studies have shown that Leucyl-glycyl-glycyl-glycine can inhibit the growth of cancer cells, reduce oxidative stress, and modulate the immune response. In vivo studies have shown that Leucyl-glycyl-glycyl-glycine can reduce inflammation, improve insulin sensitivity, and enhance wound healing.
実験室実験の利点と制限
The advantages of using Leucyl-glycyl-glycyl-glycine in lab experiments include its stability, low toxicity, and ease of synthesis. However, Leucyl-glycyl-glycyl-glycine has some limitations, including its low solubility in water, which can limit its use in aqueous solutions. Leucyl-glycyl-glycyl-glycine also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of Leucyl-glycyl-glycyl-glycine. These include the development of new synthesis methods to improve the yield and purity of Leucyl-glycyl-glycyl-glycine, the investigation of its potential applications in drug delivery systems, and the exploration of its effects on the gut microbiome. Further studies are also needed to elucidate the mechanism of action of Leucyl-glycyl-glycyl-glycine and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, Leucyl-glycyl-glycyl-glycine is a tetrapeptide that has been widely studied for its potential applications in various fields. Leucyl-glycyl-glycyl-glycine can be synthesized using different methods, and it has been shown to possess antioxidant, antimicrobial, and anti-inflammatory properties. Leucyl-glycyl-glycyl-glycine has several advantages for use in lab experiments, but it also has some limitations. Future studies are needed to further investigate the potential applications of Leucyl-glycyl-glycyl-glycine and to determine its safety and efficacy in humans.
合成法
Leucyl-glycyl-glycyl-glycine can be synthesized using different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to form the peptide bond between the amino acids. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the peptide bond. The enzymatic synthesis of Leucyl-glycyl-glycyl-glycine is preferred over chemical synthesis as it is more eco-friendly and produces a higher yield.
特性
CAS番号 |
14857-78-4 |
|---|---|
製品名 |
Leucyl-glycyl-glycyl-glycine |
分子式 |
C12H22N4O5 |
分子量 |
302.33 g/mol |
IUPAC名 |
2-[[2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H22N4O5/c1-7(2)3-8(13)12(21)16-5-10(18)14-4-9(17)15-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,17)(H,16,21)(H,19,20)/t8-/m0/s1 |
InChIキー |
XWTNPSHCJMZAHQ-QMMMGPOBSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
その他のCAS番号 |
14857-78-4 |
配列 |
LGGG |
同義語 |
L-leucylglycylglycylglycine Leu-Gly-Gly-Gly leucyl-glycyl-glycyl-glycine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



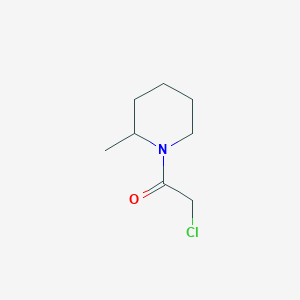
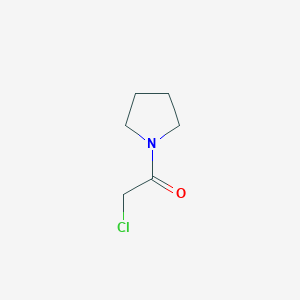
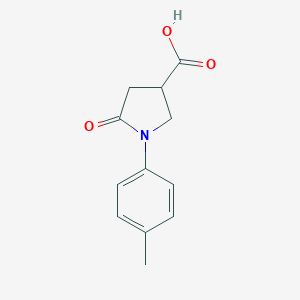
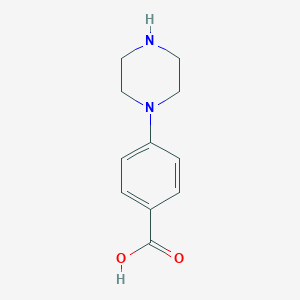
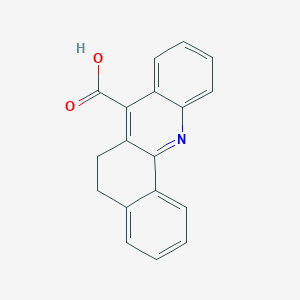
![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
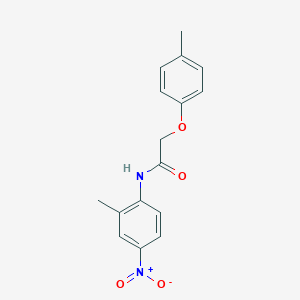
![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)
![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)
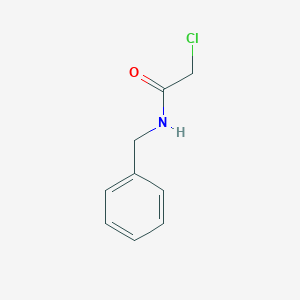
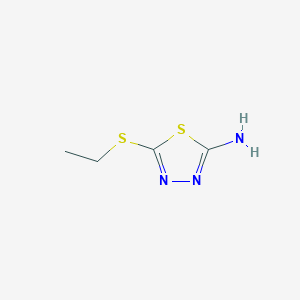
![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)